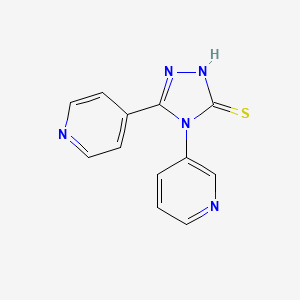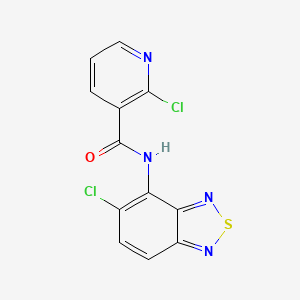![molecular formula C14H8N4OS2 B4333686 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE](/img/structure/B4333686.png)
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE
Overview
Description
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE is a heterocyclic compound that features a unique combination of pyridine, thiophene, triazole, and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE typically involves multi-step reactions starting from commercially available precursors. Common synthetic routes may include:
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with a suitable nitrile or carboxylic acid derivative.
Formation of the Thiazine Ring: This can be achieved through the reaction of a thiol or thioamide with a halogenated precursor.
Coupling Reactions: The pyridine and thiophene rings can be introduced through coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the oxidation state of sulfur or nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, organometallics, and nucleophiles are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, alkyls, or aryls.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its heterocyclic structure could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound may be studied for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In industry, this compound may find applications in the development of advanced materials, such as polymers, dyes, and electronic components. Its unique properties could enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-(4-PYRIDYL)-5-(2-FURYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-PYRIDYL)-5-(2-PHENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-(4-PYRIDYL)-5-(2-THIENYL)-7H-[1,2,4]TRIAZOLO[5,1-B][1,3]THIAZIN-7-ONE lies in its combination of pyridine, thiophene, triazole, and thiazine rings. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-pyridin-4-yl-5-thiophen-2-yl-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N4OS2/c19-12-8-11(10-2-1-7-20-10)21-14-16-13(17-18(12)14)9-3-5-15-6-4-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNQVFCYYRQAJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


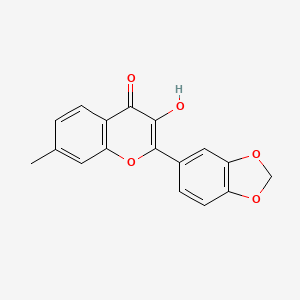
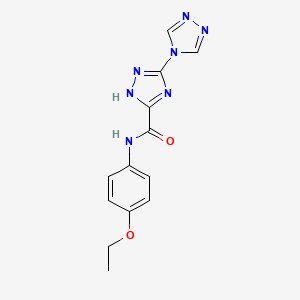
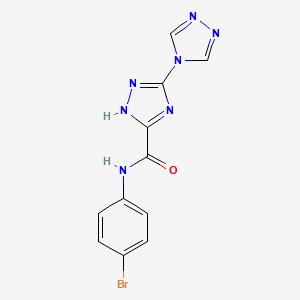
![2-{2-[(4-CHLOROPHENOXY)METHYL]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-OL](/img/structure/B4333625.png)
![9-(3-chlorophenyl)-6-(4-fluorophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333629.png)
![2-(methylsulfanyl)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333642.png)
![[5-Methoxy-2,2-bis(methoxymethyl)-3-phenylcyclohexyl]benzene](/img/structure/B4333648.png)
![2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4333653.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[5-(1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]amine](/img/structure/B4333657.png)
![5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4333660.png)
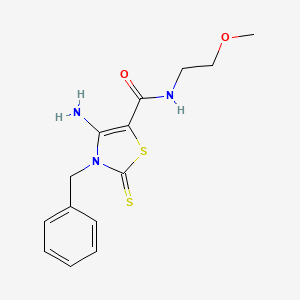
![N-[(PYRIDIN-3-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-5-YL)ANILINE](/img/structure/B4333674.png)
